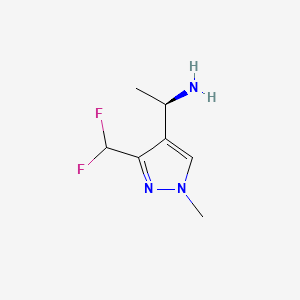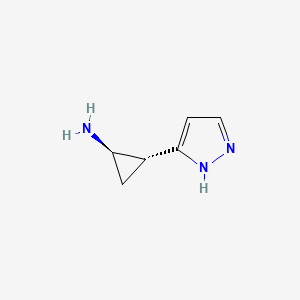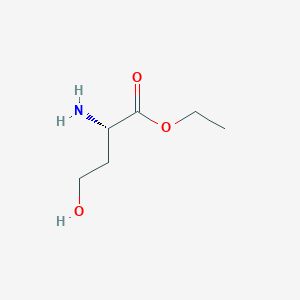![molecular formula C8H12O2 B13562978 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a ketone functional group This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or norbornadiene as the starting material.
Oxidation: The ketone functional group is introduced through an oxidation reaction, often using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Known for its aromatic properties and use in medicinal applications.
Bicyclo[2.2.1]heptan-2-one: A simpler analog without the hydroxymethyl group, used in organic synthesis.
Uniqueness: 1-(Hydroxymethyl)bicyclo[221]heptan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-5-8-2-1-6(4-8)3-7(8)10/h6,9H,1-5H2 |
Clé InChI |
CRKLNYZMCIYHBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


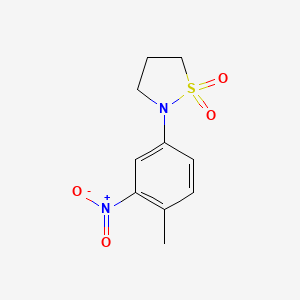
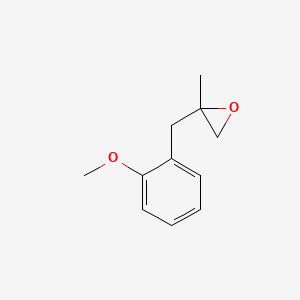
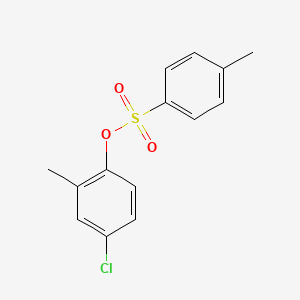
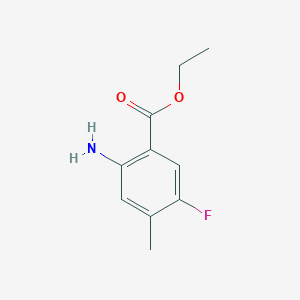
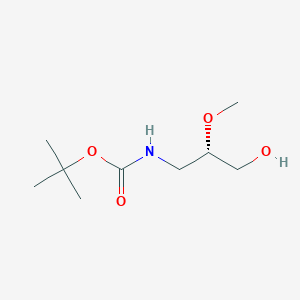

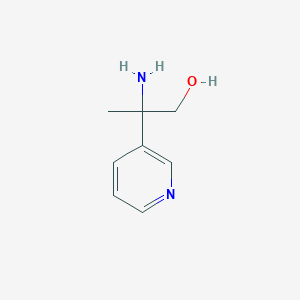
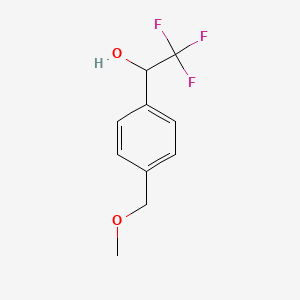
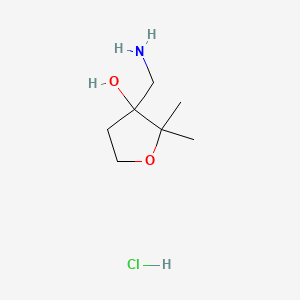
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
